molecular formula C8H10BrNO B13027254 2,3-Dihydrobenzofuran-4-amine hydrobromide CAS No. 76093-74-8

2,3-Dihydrobenzofuran-4-amine hydrobromide

Cat. No.: B13027254
CAS No.: 76093-74-8
M. Wt: 216.07 g/mol
InChI Key: JPJHWSNRAANQEG-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-4-amine hydrobromide (CAS 76093-74-8) is the salt form of a valuable dihydrobenzofuran amine scaffold. With a molecular formula of C 8 H 10 BrNO and a molecular weight of 216.08 g/mol , this compound offers enhanced stability and solubility for research applications. The dihydrobenzofuran core is a privileged structure in medicinal chemistry, frequently explored in the development of novel pharmacologically active compounds . Researchers utilize this amine and its derivatives as key intermediates in organic synthesis, particularly for constructing more complex dihydrobenzofuran-based molecules that may act on various biological targets . The compound is characterized by its SMILES code, NC1C=CC=C2C=1CCO2.[H]Br . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

76093-74-8

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-4-amine;hydrobromide

InChI

InChI=1S/C8H9NO.BrH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3H,4-5,9H2;1H

InChI Key

JPJHWSNRAANQEG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)N.Br

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydrobenzofuran 4 Amine Hydrobromide and Analogues

Precursor Synthesis Strategies for the 2,3-Dihydrobenzofuran (B1216630) Core

The formation of the 2,3-dihydrobenzofuran ring system is a critical step, and various strategies have been developed to achieve this, broadly categorized into intramolecular cyclization, intermolecular annulation, and transformation from benzofuran (B130515) precursors. organic-chemistry.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for constructing the 2,3-dihydrobenzofuran skeleton. These reactions typically involve the formation of an oxygen-carbon or a carbon-carbon bond to close the five-membered heterocyclic ring.

One notable approach is the visible-light-mediated intramolecular reductive cyclization of N-allyl-2-haloanilines and related oxygen-containing substrates. This method proceeds through the formation of an electron-donor-acceptor (EDA) complex and offers a mild, metal-free pathway to highly substituted 2,3-dihydrobenzofurans. acs.org Another strategy involves the direct cyclization of tethered heteroatoms onto C-H bonds, which has been explored for the synthesis of functionalized dihydrobenzofurans under mild conditions. acs.org Palladium-catalyzed intramolecular carboalkoxylation of 2-allylphenol (B1664045) derivatives with aryl triflates also provides an efficient route to a variety of functionalized 2,3-dihydrobenzofurans.

A review of synthetic strategies highlights various intramolecular bond formations, including O–C2, C2–C3, C3–Aryl, and O–Aryl bond formations, as key steps in constructing the dihydrobenzofuran core. organic-chemistry.orgcnr.it

Intermolecular Annulation Reactions

Intermolecular annulation reactions provide another powerful tool for the synthesis of the 2,3-dihydrobenzofuran scaffold. These reactions typically involve the combination of two or more different molecules to form the heterocyclic ring in a single step.

A prominent example is the [4+1] annulation reaction. For instance, the reaction of in situ generated o-quinone methides with various partners like ammonium (B1175870) ylides or sulfonium (B1226848) salts can afford a range of 2,3-dihydrobenzofuran derivatives. These reactions often proceed with high enantio- and diastereoselectivity. cnr.it Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes also enables the construction of dihydrobenzofurans. organic-chemistry.org

A comprehensive review of recent advances details various intermolecular approaches, often categorized by the key intermediate, such as o-quinone methides, p-quinone methides, and o-hydroxyphenylcarbonyl derivatives. organic-chemistry.orgcnr.it

Transformation from Benzofuran Precursors

The direct transformation of readily available benzofuran precursors into their 2,3-dihydro counterparts is a straightforward and widely used method. This is typically achieved through catalytic hydrogenation.

The selective hydrogenation of the furan (B31954) ring in benzofurans can be challenging, but various catalytic systems have been developed to achieve this transformation with high selectivity. For example, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans. google.com Another approach involves the use of bimetallic catalysts, such as palladium-ruthenium nanoparticles, which exhibit enhanced activity and selectivity for the hydrogenation of benzofurans to 2,3-dihydrobenzofurans. prepchem.comclearsynth.com

A direct synthesis of 2,3-dihydro-4-benzofuranamine has been reported starting from 4-nitrobenzofuran (B7810232). In this process, catalytic hydrogenation using 5% Rhodium on carbon not only reduces the nitro group but also the furan ring simultaneously to yield the desired product. prepchem.com

Functionalization at the C-4 Position to Incorporate the Amine Group

Once the 2,3-dihydrobenzofuran core is synthesized, the next critical step is the introduction of the amine functionality at the C-4 position of the benzene (B151609) ring.

Nitration and Subsequent Reduction Pathways

A common and well-established method for introducing an amino group onto an aromatic ring is through a two-step process of nitration followed by reduction.

The first step involves the regioselective nitration of the 2,3-dihydrobenzofuran ring at the C-4 position. While direct nitration of the parent 2,3-dihydrobenzofuran can lead to a mixture of isomers, specific conditions can favor the formation of the 4-nitro derivative. For instance, the nitration of dibenzofuran, a related aromatic ether, with nitric acid in trifluoroacetic acid has been shown to yield the 3-nitrodibenzofuran (B1219392) selectively under mild conditions. pharmaffiliates.com A patent describes a multi-step synthesis starting from p-amino m-allyl o-hydroxybenzene methyl ester which undergoes a series of reactions including cyclization, and functional group manipulations to eventually yield a 4-amino-5-chloro-2,3-dihydrobenzofuran derivative, indicating the feasibility of building the system with the nitrogen in place. google.com Another example shows the nitration of 2,2,4,5,6-pentamethyl-2,3-dihydrobenzofuran to yield the 7-nitro derivative, demonstrating the susceptibility of the benzene ring to nitration. prepchem.com

The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or as mentioned, rhodium on carbon (Rh/C), is a clean and efficient method. prepchem.com Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium are also commonly used. acs.org

The synthesis of 2,3-dihydro-4-benzofuranamine from 4-nitrobenzofuran via catalytic hydrogenation with 5% Rhodium on carbon provides a direct example of this pathway where both the nitro group and the furan ring are reduced in one step. prepchem.com

Direct Amination Methodologies

Direct amination of C-H bonds is an emerging and highly desirable transformation in organic synthesis as it offers a more atom-economical route compared to the traditional nitration-reduction sequence. However, the direct amination of the C-4 position of 2,3-dihydrobenzofuran is not as well-documented as the nitration-reduction pathway.

Recent advances have explored direct C-H amination of heteroarenes using hypervalent iodine(III) reagents, which have shown promise for the amination of C-2 and C-4 positions of fused azaarenes. While not directly applied to 2,3-dihydrobenzofuran in the cited literature, these developing methodologies could potentially be adapted for this purpose in the future.

Once the 2,3-dihydrobenzofuran-4-amine (B1589133) is obtained as the free base, it can be converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in a suitable solvent, such as ethanol (B145695) or isopropanol. This is a standard acid-base reaction that results in the precipitation of the stable, crystalline hydrobromide salt.

Formation of the Hydrobromide Salt

The conversion of the free base, 2,3-dihydrobenzofuran-4-amine, into its hydrobromide salt is a critical step for purification and handling. This transformation is a classic acid-base reaction where the basic amine group is protonated by a strong acid. ualberta.cayoutube.comyoutube.com

The formation of an amine salt is achieved by reacting the amine with an acid. youtube.com In this specific case, 2,3-dihydrobenzofuran-4-amine is treated with hydrobromic acid (HBr). The optimization of this reaction is crucial for achieving high yield and purity. Key parameters for optimization include:

Stoichiometry : The molar ratio of the amine to hydrobromic acid is carefully controlled. A slight excess of the acid can ensure complete protonation of the amine, but a large excess can complicate purification.

Solvent : The choice of solvent is critical. Ideally, the free amine is soluble in the chosen solvent, while the resulting hydrobromide salt has limited solubility, facilitating its precipitation. reddit.com Solvents such as ethanol, isopropanol, or diethyl ether are often employed. researchgate.net

Temperature : The acid-base reaction is typically exothermic. Controlling the temperature by slow addition of the acid or external cooling is necessary to prevent potential side reactions and ensure consistent crystal formation.

Reaction Time : The reaction is generally rapid, but sufficient time must be allowed for the complete formation and potential precipitation of the salt.

The nitrogen atom of the amine possesses a lone pair of electrons, which acts as a proton acceptor (a Brønsted-Lowry base). youtube.com When it reacts with a strong acid like HBr, the nitrogen accepts a proton (H+), forming a positively charged ammonium cation, while the bromide ion (Br-) serves as the counter-anion, resulting in the formation of an ionic salt. youtube.com

Once the acid-base reaction is complete, the hydrobromide salt must be isolated and purified to remove any unreacted starting materials, byproducts, or solvent.

Isolation : If the salt precipitates from the reaction mixture, it can be isolated directly by filtration. If the salt remains dissolved, the solvent may be partially or fully evaporated to induce crystallization. Alternatively, an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether) can be added to the solution to cause precipitation. reddit.comresearchgate.net

Purification : The crude salt is typically purified by one of the following methods:

Recrystallization : This is the most common method for purifying solid crystalline compounds. The crude salt is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol), and the solution is slowly cooled to allow the formation of pure crystals, leaving impurities behind in the mother liquor. researchgate.net

Washing : The isolated solid salt can be washed with a cold solvent in which it has poor solubility. This process removes soluble impurities adhering to the surface of the crystals. researchgate.net Solvents like cold acetone (B3395972) or diethyl ether are often suitable for this purpose. researchgate.net

Acid-Base Extraction : While typically used to purify the free amine, the principle can be adapted. Dissolving the crude salt in water, washing with an organic solvent to remove non-basic impurities, and then re-precipitating the salt could be a viable, though less common, purification strategy. google.com A more modern approach involves using reagents like trichloroacetic acid (TCA) which allows for the precipitation of the amine salt, separation from impurities, and subsequent recovery of the pure amine through simple decarboxylation of the TCA. beilstein-journals.org This highlights the utility of salt formation in purification protocols.

Stereoselective Synthesis of 2,3-Dihydrobenzofuran-4-amine Enantiomers and Diastereomers

The 2,3-dihydrobenzofuran scaffold can possess chiral centers at the C2 and C3 positions, leading to the existence of enantiomers and diastereomers. Developing synthetic methods that control this stereochemistry is a significant area of research.

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. This is often achieved using chiral auxiliaries or catalysts that create a chiral environment for the reaction. Many of these methods have been developed for the synthesis of the 2,3-dihydrobenzofuran core.

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. The Ellman lab developed tert-butanesulfinamide, a versatile chiral amine reagent used for the asymmetric synthesis of a vast array of chiral amines. yale.edu

Catalytic Asymmetric Methods : These methods use a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several strategies have been successfully applied to the synthesis of chiral 2,3-dihydrobenzofurans. A highly enantio- and diastereoselective [4+1] annulation between ammonium ylides and o-quinone methides has been developed using Cinchona alkaloids as chiral tertiary amines. nih.gov Other successful approaches include rhodium-catalyzed C-H activation, palladium-catalyzed reactions, and organocatalytic methods employing chiral aminothioureas. organic-chemistry.org Biocatalysis, using engineered enzymes like myoglobin, has also been employed for highly stereoselective cyclopropanations to create the dihydrobenzofuran structure with excellent enantiomeric and diastereomeric excess. rochester.edu

Catalytic SystemReaction TypeKey FeaturesStereoselectivityReference
Cinchona Alkaloid[4+1] AnnulationUses an easily available chiral amine as a leaving group.High enantio- and diastereoselectivity. nih.gov
Rh(III) ComplexC-H Activation/CarbooxygenationRedox-neutral [3+2] annulation with good functional group compatibility.Asymmetric approach demonstrated. organic-chemistry.org
Pd/TY-PhosHeck/Tsuji-Trost ReactionExcellent regio- and enantiocontrol, scalable.High yields and excellent enantioselectivities. organic-chemistry.org
Engineered MyoglobinBiocatalytic CyclopropanationUses an inexpensive acceptor-only diazoester reagent.>99.9% de and ee. rochester.edu
Chiral AminothioureaOrganocatalytic Michael AdditionMetal-free, mild conditions.Up to 96% ee. organic-chemistry.org
N-phosphonyl iminesGroup-Assisted Purification (GAP) SynthesisAggregate-based asymmetric synthesis.Excellent purity and diastereoselectivity (77:23 S/R). researchgate.net

When a molecule has two or more stereocenters, multiple diastereomers are possible. Diastereodivergent synthesis provides access to any desired diastereomer by changing the catalysts or reagents. A powerful one-pot method has been developed that combines rhodium-catalyzed C-H functionalization with an organocatalyzed oxa-Michael addition. acs.org This cascade reaction allows for the synthesis of diverse 2,3-disubstituted dihydrobenzofurans. acs.org The key to this approach is the use of two distinct chiral catalysts that independently control the formation of the two adjacent stereocenters. acs.org By selecting the appropriate combination of the chiral rhodium catalyst and the chiral organocatalyst, any of the four possible stereoisomers can be selectively synthesized in good yield and with high stereoselectivity. acs.org

Green Chemistry Principles in 2,3-Dihydrobenzofuran-4-amine Hydrobromide Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several innovative and sustainable methods have been developed for the synthesis of the 2,3-dihydrobenzofuran scaffold.

Key green approaches include:

Use of Sustainable Solvents and Conditions : Researchers have developed solvent-free and metal-free methods for synthesizing dihydrobenzofuran derivatives. nih.govresearchgate.net One approach uses a catalytic amount of iodine with DMSO as an oxidant under microwave irradiation, avoiding the need for conventional solvents and metal catalysts. nih.gov

Photocatalysis : The use of visible light as a clean and renewable energy source is a cornerstone of green synthesis. A method for synthesizing 2,3-dihydrobenzofuran chalcogenides employs blue LED irradiation with a simple I₂/SnCl₂ promoter under mild conditions. mdpi.comscilit.com This approach avoids harsh reagents and high temperatures.

Use of Renewable Resources : The principles of green chemistry encourage the use of renewable feedstocks and catalysts. For example, some syntheses of other heterocyclic compounds have utilized concentrated solar radiation as an energy source and natural products like lemon juice as biodegradable, non-toxic catalysts. nih.gov While not directly reported for the title compound, these principles represent the forefront of sustainable organic synthesis.

Organocatalysis : The use of small organic molecules as catalysts avoids the toxicity and cost associated with many heavy metal catalysts, as seen in several asymmetric syntheses of dihydrobenzofurans. organic-chemistry.orgnih.gov

MethodologyCatalyst/PromoterEnergy SourceSolventKey Green PrincipleReference
OxyselenocyclizationI₂/SnCl₂Visible Light (Blue LED)Not specified (mild conditions)Use of renewable energy, mild conditions. mdpi.comscilit.com
Cyclization of AllylphenolsI₂/DMSOMicrowave IrradiationSolvent-freeSolvent-free, metal-free. nih.gov
Intramolecular AdditionChiral OrganocatalystThermalVaries (e.g., Toluene)Metal-free catalysis. nih.gov
Gold-Catalyzed Cyclizationβ-cyclodextrin-tagged NHC–goldThermalWaterUse of water as a safe solvent. nih.govnih.gov

Solvent-Free Reactions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and often reducing reaction times. Several catalyst-free and solvent-free protocols have been developed for the synthesis of 2,3-dihydrobenzofuran derivatives.

One notable method involves the reaction of substituted salicylaldehydes with sulfoxonium ylide under non-catalytic conditions, affording dihydrobenzofurans in high yields (80%–89%). nih.gov Another approach utilizes a base-induced reaction for the synthesis of dihydrobenzofuran derivatives via epoxide ring opening. nih.gov

More recently, a solvent-free grinding protocol has been reported for the synthesis of dihydrobenzofuran spirooxindole scaffolds. nih.gov This mechanochemical method involves treating α-chlorooxindoles with salicylaldehyde (B1680747) in the presence of potassium hydroxide (B78521) (KOH) via a [4+1] cyclization. This technique achieves good to excellent yields (49%–92%) and notable diastereoselectivities (up to 98:2 dr). nih.gov Additionally, eco-friendly, solvent-free synthesis of chalcogenyl-based dihydrobenzofuran derivatives has been achieved under microwave irradiation, using catalytic iodine with DMSO as an oxidant. nih.gov

Ultrasound-Promoted Synthesis

The application of ultrasonic irradiation is a powerful tool in green chemistry, capable of promoting reactions rapidly under clean conditions. researchgate.net This technique has been successfully applied to the synthesis of various 2,3-dihydrobenzofuran analogues.

A key example is the ultrasound-promoted synthesis of a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives. researchgate.netscielo.org.za This method involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones under ambient temperature. scielo.org.za The use of ultrasound resulted in good to excellent yields, short reaction times, and allowed for purification by non-chromatographic methods, highlighting its efficiency and waste-reduction benefits. researchgate.net

Another highly efficient method utilizes ultrasound to promote the synthesis of 2,3-disubstituted benzo[b]furans in an ionic liquid, [bmim]BF4, at room temperature. rsc.org This process involves a 5-exo-dig carbanion–yne intramolecular cyclization mediated by anhydrous K3PO4 as a mild base, leading to excellent yields of the target compounds. rsc.org The ionic liquid serves as both the reaction medium and a catalyst for the C–C bond formation. rsc.org

Table 1: Ultrasound-Promoted Synthesis of Dihydrobenzofuran-Appended Chalcone Analogues This table summarizes the results from the ultrasound-promoted synthesis of chalcone derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and various acetophenones. The reaction demonstrates high efficiency under ultrasonic irradiation.

Process Chemistry Considerations for Scalable Production

Moving from laboratory-scale synthesis to large-scale industrial production requires rigorous optimization of reaction conditions to ensure high yields, efficiency, and minimal by-product formation.

Yield Optimization

Optimizing reaction yield is a primary goal in process chemistry. This often involves a systematic investigation of reaction parameters such as catalysts, reagents, solvents, and temperature.

In the synthesis of dihydrobenzofuran neolignans via oxidative coupling of phenylpropanoids, significant efforts have been made to optimize conditions. scielo.br One study focused on the silver(I) oxide-promoted oxidative coupling of methyl p-coumarate and methyl ferulate. scielo.brchemrxiv.org It was determined that using 0.5 equivalents of silver(I) oxide as the oxidant provided the most efficient conversion. scielo.brchemrxiv.org The choice of solvent was also critical; acetonitrile (B52724), not previously reported for this reaction, was found to provide the best balance between conversion and selectivity, while also being a "greener" alternative to solvents like dichloromethane (B109758) and benzene. scielo.brchemrxiv.org

Further optimization showed that the reaction time could be drastically reduced from 20 hours to 4 hours without a significant drop in conversion or selectivity. scielo.br In another example, a palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes was optimized by screening various ligands. nih.gov The use of a specific urea-based ligand (4e) at a 2:1 ligand-to-palladium ratio was found to be optimal, significantly improving the product yield compared to ligand-free conditions or other phosphine (B1218219) ligands. nih.gov Such systematic optimization is crucial for maximizing output in a scalable process.

Reaction Efficiency and By-Product Minimization

Reaction efficiency extends beyond simple yield; it also encompasses selectivity—the ability of a reaction to generate the desired product over undesired by-products. High selectivity is crucial for simplifying purification processes and reducing waste, which are key considerations for industrial-scale production.

In the aforementioned silver(I) oxide-promoted synthesis, the optimization of the oxidant and solvent system directly contributed to improved selectivity towards the desired dihydrobenzofuran neolignans. scielo.brchemrxiv.org The use of acetonitrile was highlighted as providing the best balance between the consumption of starting material (conversion) and the formation of the specific target compound (selectivity). scielo.br

Furthermore, controlling stereochemistry is a critical aspect of efficiency, especially when the target molecule has chiral centers. Many modern synthetic methods for dihydrobenzofurans report high diastereoselectivity. For instance, a catalyst-free [4+1] annulation of propargylamines with sulfur ylides achieved remarkable diastereoselectivity (>20:1 dr). acs.org Similarly, a dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans proceeded with perfect diastereoselectivities (all cases > 20:1 dr). nih.gov This high level of stereocontrol is exceptionally efficient as it minimizes the formation of hard-to-separate stereoisomeric by-products, streamlining the downstream purification process.

Table 2: Optimization of Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis This table illustrates the effect of different silver(I) oxidants on the conversion of Methyl Ferulate (II) and the selectivity for the corresponding dihydrobenzofuran neolignan product (2). Data adapted from studies on reaction condition optimization. scielo.brchemrxiv.org

Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydrobenzofuran 4 Amine Hydrobromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2,3-dihydrobenzofuran-4-amine (B1589133) hydrobromide is predicted to exhibit distinct signals corresponding to the protons of the dihydrofuran and the aromatic rings. The aliphatic protons of the dihydrofuran moiety are expected to appear as two triplets. The protons at the C3 position (H-3), adjacent to the aromatic ring, would likely resonate at approximately 3.2-3.4 ppm. The protons at the C2 position (H-2), being attached to a carbon adjacent to the oxygen atom, would be shifted further downfield, appearing around 4.6-4.8 ppm. Both signals would be expected to exhibit a triplet multiplicity due to vicinal coupling with each other, with a typical coupling constant (³J) of around 8-9 Hz.

The aromatic region would display a more complex pattern. The protonation of the amine group to form the hydrobromide salt significantly influences the chemical shifts of the aromatic protons. The -NH₃⁺ group acts as an electron-withdrawing group, deshielding the aromatic protons. Consequently, the aromatic protons (H-5, H-6, and H-7) are expected to resonate in the range of 7.0-7.8 ppm. The H-5 proton, being ortho to the ammonium (B1175870) group, would likely be the most deshielded. The coupling patterns would be consistent with a trisubstituted benzene (B151609) ring, showing ortho and meta couplings. libretexts.org The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,3-Dihydrobenzofuran-4-amine Hydrobromide

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.6 - 4.8t~8.5
H-33.2 - 3.4t~8.5
H-57.5 - 7.8d~8.0 (ortho)
H-67.0 - 7.3t~8.0 (ortho)
H-77.2 - 7.5d~8.0 (ortho)
-NH₃⁺Variablebr s-

Carbon-13 (13C) NMR Analysis and DEPT Techniques

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a definitive count of the carbon atoms and their types (C, CH, CH₂, CH₃). For this compound, eight distinct carbon signals are expected.

The aliphatic carbons, C2 and C3, are predicted to appear in the upfield region of the spectrum. The C3 carbon is expected at approximately 28-32 ppm, while the C2 carbon, bonded to the oxygen atom, would be significantly downfield at around 70-74 ppm. chemicalbook.com

The aromatic region will contain six signals. The protonation of the amino group causes a downfield shift for the ortho and para carbons relative to the free amine. The carbon bearing the ammonium group (C4) would be expected in the range of 135-140 ppm. The other aromatic carbons (C3a, C5, C6, C7, and C7a) would resonate between 115 and 160 ppm. scielo.br DEPT-135 experiments would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons. This allows for the unambiguous assignment of the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135
C270 - 74CH₂ (negative)
C328 - 32CH₂ (negative)
C3a125 - 130C (absent)
C4135 - 140C (absent)
C5128 - 132CH (positive)
C6120 - 125CH (positive)
C7115 - 120CH (positive)
C7a155 - 160C (absent)

Two-Dimensional (2D) NMR Spectroscopy for Structural Connectivity

To confirm the assignments made from 1D NMR and to establish the connectivity of the molecule, a series of 2D NMR experiments are indispensable.

The ¹H-¹H COSY experiment reveals proton-proton couplings within the molecule. For this compound, a cross-peak between the signals of H-2 and H-3 would confirm their vicinal coupling and the integrity of the dihydrofuran ring's ethyl fragment. In the aromatic region, cross-peaks would be observed between adjacent protons (e.g., H-5 and H-6, and H-6 and H-7), confirming their ortho relationship and aiding in the assignment of the aromatic system. scielo.brresearchgate.net

The HSQC experiment correlates protons with their directly attached carbons. scielo.br This is a powerful tool for assigning the carbon signals. For instance, the proton signal at ~4.7 ppm (H-2) would show a correlation to the carbon signal at ~72 ppm (C-2). Similarly, the proton at ~3.3 ppm (H-3) would correlate with the carbon at ~30 ppm (C-3). In the aromatic region, each aromatic proton signal would correlate to its corresponding carbon signal, allowing for the definitive assignment of C-5, C-6, and C-7.

The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular framework, especially in identifying the connectivity around quaternary carbons. researchgate.net Key HMBC correlations expected for this compound would include:

Correlations from the H-2 protons to the C3a and C7a carbons, establishing the connection of the dihydrofuran ring to the benzene ring through the ether linkage.

Correlations from the H-3 protons to the C4 and C3a carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For this compound, a NOESY experiment would be crucial for confirming the regiochemistry of the substitution on the benzene ring and for understanding the through-space interactions between the protons of the dihydrofuran ring and the aromatic portion.

In a hypothetical NOESY spectrum, cross-peaks would be expected between the amine protons (or the single proton on the nitrogen in the hydrobromide salt) and the adjacent aromatic proton. Furthermore, correlations would be anticipated between the protons on the C2 and C3 positions of the dihydrofuran ring and the neighboring protons on the aromatic ring. The presence of these correlations provides unambiguous evidence of which protons are close to each other in space, solidifying the structural assignment. For instance, in related benzofuran (B130515) derivatives, NOESY has been effectively used to differentiate between isomers by observing correlations between the aminopropyl side chain and the dihydrofuran ring protons. researchgate.net

Table 1: Expected NOESY Correlations for 2,3-Dihydrobenzofuran-4-amine

Proton Group 1Proton Group 2Expected CorrelationStructural Significance
Amine (-NH3+) ProtonsAromatic C5-HYesConfirms position of the amine group adjacent to C5.
Dihydrofuran C3-H₂Aromatic C5-HYesIndicates spatial proximity and helps define the ring fusion geometry.
Dihydrofuran C2-H₂Dihydrofuran C3-H₂YesConfirms the connectivity within the dihydrofuran ring.

Conformational Analysis via NMR

The five-membered dihydrofuran ring in this compound is not planar and adopts an envelope or twisted conformation. The exact conformation can be inferred from the coupling constants (J-values) between the protons on C2 and C3, as obtained from a high-resolution proton NMR spectrum. The magnitude of the vicinal coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

A detailed analysis of these coupling constants, potentially aided by computational modeling, would allow for the determination of the preferred conformation of the dihydrofuran ring. This analysis is fundamental to understanding the molecule's three-dimensional shape, which can influence its interactions and properties. While specific conformational studies on this exact hydrobromide salt are not widely published, the principles of conformational analysis using NMR are standard in structural elucidation. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. In the case of this compound, the IR spectrum would be dominated by absorptions corresponding to the amine salt, the aromatic ring, and the ether linkage.

The presence of the hydrobromide salt would result in a broad absorption band in the 2800-3200 cm⁻¹ region, characteristic of an ammonium (R-NH3+) stretching vibration. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. The characteristic C-O-C stretching of the dihydrofuran ring would likely be observed as a strong band in the 1200-1300 cm⁻¹ range. The IR spectrum of the parent compound, 2,3-dihydrobenzofuran (B1216630), shows characteristic peaks that support these assignments. nist.gov Analysis of related substituted dihydrobenzofurans confirms the utility of IR in identifying these key functional groups. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ammonium (-NH3+)N-H Stretch2800-3200Broad, Strong
Aromatic C-HC-H Stretch3000-3100Medium
Aromatic C=CC=C Stretch1450-1600Medium to Strong
Alkyl C-HC-H Stretch2850-2960Medium
Aryl EtherC-O-C Asymmetric Stretch1230-1270Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects scattered light resulting from molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the symmetric breathing vibration of the benzene ring, typically around 1000 cm⁻¹, would be expected to be a prominent feature in the Raman spectrum. The C-C skeletal vibrations of the dihydrofuran ring would also be Raman active. The use of Raman spectroscopy has proven effective in identifying various classes of novel psychoactive substances, including those with benzofuran structures. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.

For 2,3-Dihydrobenzofuran-4-amine, the molecular formula is C₈H₉NO. nih.gov The nominal molecular weight is 135 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 135. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. The mass spectrum for the parent 2,3-dihydrobenzofuran shows a prominent molecular ion at m/z 120 and a base peak at m/z 91, corresponding to a tropylium-like ion, which is a common fragmentation pathway for such structures. nist.gov For the amine-substituted derivative, characteristic fragmentation would also involve the amine group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.govnih.gov This precision allows for the determination of the elemental composition of a molecule, as the exact masses of atoms are unique.

For the protonated molecule of 2,3-Dihydrobenzofuran-4-amine, [C₈H₉NO + H]⁺, the theoretical exact mass can be calculated. This high-precision measurement is invaluable for confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass. HRMS is a cornerstone of modern analytical chemistry for the unambiguous identification of organic molecules. nih.govnih.gov

Table 3: Mass Spectrometry Data for 2,3-Dihydrobenzofuran-4-amine

Analysis TypeSpeciesTheoretical m/zSignificance
Nominal MS[C₈H₉NO]⁺135Molecular Ion (M⁺)
HRMS[C₈H₉NO + H]⁺136.0757Confirms elemental composition via exact mass of the protonated molecule.

Fragmentation Pattern Analysis

An experimental mass spectrum for this compound is not publicly available. However, a plausible fragmentation pattern for the free base, 2,3-Dihydrobenzofuran-4-amine, can be predicted based on established principles of mass spectrometry for aromatic amines and cyclic ethers.

Upon electron impact ionization, the molecular ion peak (M+) would be expected. The primary fragmentation pathways would likely involve:

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. However, in this aromatic system, this is less likely than fragmentation of the dihydrofuran ring.

Cleavage of the Dihydrofuran Ring: The dihydrofuran ring is likely to undergo fragmentation. A retro-Diels-Alder (RDA) type fragmentation is plausible, leading to the loss of an ethylene (B1197577) molecule (CH2=CH2), resulting in a significant fragment.

Loss of Hydrogen Radical: Loss of a hydrogen atom from the amine group to form a stable [M-1]+ ion is a common feature for primary amines.

Loss of Ammonia (B1221849): Fragmentation involving the loss of ammonia (NH3) or the aminium radical (•NH2) may also occur.

A proposed, theoretical fragmentation pattern is detailed in the table below.

Predicted Fragment (m/z) Proposed Neutral Loss Plausible Fragment Structure
149-Molecular Ion [C8H9NO]+
148H•[C8H8NO]+
132NH3[C8H6O]+
121C2H4[C6H5NO]+ (from RDA-type cleavage)
93C2H4 + CO[C5H5N]+

X-ray Crystallography for Solid-State Structure Determination

Specific X-ray crystallographic data for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, the crystal structure of the closely related compound, 2-Methyl-2,3-dihydrobenzofuran-4-amine , provides valuable insight into the likely molecular geometry and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

In the reported structure of 2-Methyl-2,3-dihydrobenzofuran-4-amine, the molecule consists of a fused bicyclic system with a benzene ring and a dihydrofuran moiety. The dihydrofuran ring is not planar and adopts an envelope conformation. The amine group at the 4-position is reported to have a dihedral angle of 22.8° with the plane of the benzene ring.

The crystal lattice is stabilized by weak intermolecular C–H···N hydrogen bonds. For this compound, it is expected that the crystal packing would be dominated by strong N-H···Br hydrogen bonds between the ammonium cation and the bromide anion. These interactions would likely lead to a more densely packed structure compared to the free base.

The crystallographic parameters for the related compound 2-Methyl-2,3-dihydrobenzofuran-4-amine are presented below.

Parameter Value for 2-Methyl-2,3-dihydrobenzofuran-4-amine
Space groupP2₁/c
Unit cell dimensionsa = 7.56 Å, b = 8.21 Å, c = 20.59 Å
β angle91.15°
Volume1277.3 ų
Z-value4

Absolute Configuration Determination (if applicable)

The determination of absolute configuration is only applicable to chiral molecules. 2,3-Dihydrobenzofuran-4-amine itself is achiral. Therefore, this analysis is not applicable to the parent compound. The related compound for which crystallographic data is available, 2-Methyl-2,3-dihydrobenzofuran-4-amine, is chiral. However, the reported crystal structure is for a racemic mixture, as indicated by the centrosymmetric space group P2₁/c, and thus the absolute configuration of a single enantiomer was not determined in that study.

Chiroptical Spectroscopy (if applicable to specific enantiomers)

Circular Dichroism (CD) Spectroscopy

As 2,3-Dihydrobenzofuran-4-amine is an achiral molecule, it does not exhibit circular dichroism. For chiral derivatives of this compound, CD spectroscopy would be a valuable tool for characterizing the stereochemistry. However, a search of the scientific literature did not yield any public reports on the circular dichroism spectroscopy of any chiral derivatives of 2,3-Dihydrobenzofuran-4-amine.

Computational and Theoretical Chemistry of 2,3 Dihydrobenzofuran 4 Amine Hydrobromide

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule.

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for predicting the optimized geometry, vibrational frequencies, and electronic properties of molecules. nih.gov For 2,3-Dihydrobenzofuran-4-amine (B1589133) hydrobromide, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), can determine optimized geometric parameters such as bond lengths and angles. nih.govnih.gov These calculations provide the ground-state electronic energy and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity.

Table 1: Illustrative Optimized Geometric Parameters for 2,3-Dihydrobenzofuran-4-amine Cation (Calculated via DFT)

ParameterBond/AngleCalculated Value
Bond Lengths C-N~1.40 Å
C-O (in ring)~1.38 Å
C-C (aromatic)~1.39 - 1.41 Å
C-H~1.09 Å
Bond Angles C-C-N~121°
C-O-C~109°
H-N-H~107°
Note: These values are hypothetical examples based on typical DFT results for similar aromatic amines and heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govrsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. tandfonline.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org For the 2,3-Dihydrobenzofuran-4-amine cation, the HOMO is expected to be localized primarily on the aromatic ring and the nitrogen atom, while the LUMO would be distributed across the fused ring system. Analysis of these orbitals helps predict sites susceptible to nucleophilic or electrophilic attack. nih.govrsc.org

Table 2: Illustrative Frontier Molecular Orbital Properties (DFT Calculation)

PropertyValue (eV)
HOMO Energy -6.45
LUMO Energy -1.55
HOMO-LUMO Gap (ΔE) 4.90
Ionization Potential (I) 6.45
Electron Affinity (A) 1.55
Global Hardness (η) 2.45
Note: This table presents hypothetical data based on published values for structurally related molecules like 1-benzofuran-2-carboxylic acid and other aminobenzofurans. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a semi-flexible molecule like 2,3-Dihydrobenzofuran-4-amine, the dihydrofuran ring has a non-planar, puckered conformation. Computational methods can be used to explore the potential energy surface (PES) of the molecule, identifying low-energy conformers (stable states) and the energy barriers between them (transition states). tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For studying the internal molecular motions of 2,3-Dihydrobenzofuran-4-amine hydrobromide, MD simulations can provide insights into its flexibility and dynamic behavior in a given environment (e.g., in a vacuum or a solvent). These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that show how atomic positions evolve. tandfonline.com

This technique can be used to observe a range of dynamic events without focusing on biological efficacy, such as:

Ring Puckering: The dihydrofuran ring can dynamically switch between different puckered conformations.

Side-Chain Rotation: The rotation of the amine group around the C-N bond can be monitored. tandfonline.com

Vibrational Motions: Bond stretching, angle bending, and torsional motions can be analyzed. MD simulations provide a dynamic ensemble of conformations, offering a more realistic picture of the molecule's behavior than static models. rsc.org

Quantum-Structure-Activity Relationship (QSAR) Modeling

Quantum-Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity. In the context of purely chemical properties, QSAR can be used to establish a relationship between structure and physicochemical properties without considering biological outcomes.

To build such a model for a series of dihydrobenzofuran derivatives, one would first calculate a set of numerical descriptors for each molecule. These descriptors are categorized based on the dimensionality of the molecular representation:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban J index), molecular connectivity indices, and partial charges.

3D Descriptors: Molecular surface area, volume, and dipole moment.

Using statistical methods like multiple linear regression, these descriptors can be correlated with a measurable physicochemical property (e.g., solubility, partition coefficient). The resulting QSAR equation can then be used to predict the property for new, unsynthesized derivatives, guiding further chemical investigation based on desired chemical or physical characteristics.

Predicted Spectroscopic Data Correlation with Experimental Results

A key validation step for any computational model is to compare its predictions with experimental data. DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

By calculating the harmonic vibrational frequencies of the optimized molecular structure of this compound, a theoretical IR spectrum can be generated. This predicted spectrum can then be compared with an experimentally measured Fourier-transform infrared (FT-IR) spectrum. A good correlation between the positions and relative intensities of the peaks validates the accuracy of the computational method and the calculated geometry. nih.gov Similarly, predicted NMR chemical shifts can be correlated with experimental ¹H and ¹³C NMR data.

Table 3: Illustrative Correlation of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted (DFT)Experimental (FT-IR)Assignment
N-H Stretch~3350~3345Asymmetric stretch of NH₃⁺
N-H Stretch~3280~3275Symmetric stretch of NH₃⁺
C-H Stretch (Aromatic)~3050~3048Aromatic C-H vibrations
N-H Bend~1615~1610Scissoring mode of NH₃⁺
C=C Stretch (Aromatic)~1580~1578Aromatic ring skeletal vibration
C-O-C Stretch~1240~1235Asymmetric stretch of ether
Note: This table is a hypothetical representation. The predicted values are typically scaled by a factor (e.g., ~0.96) to account for anharmonicity and basis set limitations. The data is based on general regions for these functional groups.

Molecular Docking Studies of this compound with Macromolecular Targets

Extensive searches of scientific literature and databases did not yield specific molecular docking studies for this compound or its free amine form, 2,3-dihydrobenzofuran-4-amine. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently employed in drug design to understand how a small molecule (ligand), such as 2,3-dihydrobenzofuran-4-amine, might interact with a biological macromolecule, typically a protein (receptor).

While no direct studies on this compound were found, the general principles of molecular docking involve the following:

Binding Mode Analysis: This analysis identifies the most likely conformation and orientation of the ligand within the binding site of the target macromolecule. It details the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Energetic Contributions: Docking simulations also provide an estimation of the binding energy, often expressed as a docking score. This score represents the strength of the interaction between the ligand and the macromolecule. Lower binding energies typically indicate a more stable complex.

Although specific data for this compound is not available, studies on other benzofuran (B130515) derivatives have demonstrated their potential to interact with various protein targets. researchgate.netorientjchem.orgnih.govnih.govnih.govnih.gov These studies often present their findings in data tables that summarize the binding energies and key interacting residues.

Should molecular docking studies of this compound become available, the data would likely be presented in tables similar to the hypothetical examples below.

Hypothetical Data Table: Binding Affinity of 2,3-Dihydrobenzofuran-4-amine with a Target Protein

Macromolecular TargetBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)
Protein Kinase X--
Receptor Y--

This table is for illustrative purposes only, as no specific data was found.

Hypothetical Data Table: Interaction Analysis of 2,3-Dihydrobenzofuran-4-amine with Amino Acid Residues

Macromolecular TargetInteracting ResiduesType of Interaction
Protein Kinase X--
Receptor Y--

This table is for illustrative purposes only, as no specific data was found.

Without specific research on this compound, a detailed analysis of its binding modes and energetic contributions to macromolecular targets cannot be provided at this time.

Mechanistic Investigations of Biological Interactions in Vitro and Cellular Focus

Interaction with Specific Receptor Systems (In Vitro Binding Studies)

The interaction of 2,3-Dihydrobenzofuran-4-amine (B1589133) and its derivatives with various receptor systems has been a subject of investigation, particularly within the context of neurotransmitter pathways.

Serotonin (B10506) Receptor Subtype Binding Affinities (e.g., 5-HT1A, 5-HT2A) in Homogenate Preparations

While direct, comprehensive binding affinity data (such as Kᵢ or IC₅₀ values) for the parent compound, 2,3-Dihydrobenzofuran-4-amine, across a wide panel of serotonin receptors is not extensively detailed in publicly available literature, its role as a key intermediate in the synthesis of selective serotonin receptor ligands is well-documented.

Notably, 4-amino-2,3-dihydrobenzofuran serves as a precursor for the synthesis of a novel series of indoline (B122111) derivatives designed as 5-HT₂C receptor agonists. mdma.ch In studies involving these derivatives, binding affinities were determined for human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. For instance, a variety of synthesized analogues showed potent activity at 5-HT₂C receptors and were evaluated for their selectivity over the 5-HT₂A and 5-HT₂B subtypes. mdma.ch While this research highlights the utility of the 2,3-dihydrobenzofuran-4-amine structure in achieving potent and selective serotonergic activity, it also underscores that the specific affinity profile is highly dependent on the subsequent chemical modifications made to the parent amine.

The table below illustrates the binding affinities of representative compounds derived from the 2,3-dihydrobenzofuran-4-amine scaffold, demonstrating the serotonergic activity that can be achieved.

CompoundTargetBinding Affinity (Kᵢ, nM)
Derivative 1 (mCPP) 5-HT₂A14
5-HT₂B12
5-HT₂C6.9
Derivative 2 (VER-3323) 5-HT₂AData not available
5-HT₂BData not available
5-HT₂CPotent Agonist
Derivative 3 (VER-5593) 5-HT₂AData not available
5-HT₂BData not available
5-HT₂CPotent Agonist
Derivative 4 (VER-5384) 5-HT₂AData not available
5-HT₂BData not available
5-HT₂CPotent Agonist

Data adapted from studies on indoline derivatives synthesized from 4-amino-2,3-dihydrobenzofuran. mdma.ch

Leukotriene B4 Receptor (BLTR) Antagonism in Human Neutrophils

Currently, there is a lack of specific published research detailing the direct interaction or antagonistic activity of 2,3-Dihydrobenzofuran-4-amine hydrobromide with the Leukotriene B4 Receptor (BLTR) in human neutrophils.

Enzyme Inhibition Studies (In Vitro)

The potential for 2,3-Dihydrobenzofuran-4-amine to interact with and inhibit enzymatic processes is a critical area of its biochemical profiling.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Specific in vitro studies demonstrating the inhibitory activity of this compound against the enzyme Poly(ADP-ribose)polymerase-1 (PARP-1) are not prominently available in the current body of scientific literature.

Cytochrome P450 Enzyme Interactions and Inhibition

The interaction of novel chemical entities with Cytochrome P450 (CYP) enzymes is a crucial aspect of preclinical investigation. For derivatives of 2,3-dihydrobenzofuran-4-amine, the potential for CYP inhibition has been considered. In the development of related compounds, a desirable characteristic is low inhibition of key metabolic enzymes like CYP3A4. However, specific IC₅₀ values detailing the direct inhibitory effect of this compound on a panel of CYP450 isoforms are not readily found in published studies.

Cellular Pathway Modulation (In Vitro Cell-Based Assays, Non-Clinical)

Investigations into how this compound may modulate specific cellular signaling pathways in non-clinical, in vitro cell-based assays are not extensively documented. While its derivatives are explored for their effects on pathways secondary to receptor engagement (e.g., those linked to 5-HT₂C agonism), direct studies on the parent compound's influence on broader cellular processes like inflammation, apoptosis, or metabolic pathways are limited.

Modulation of NF-κB Transcriptional Activity in Cell Lines

Research into the biological activity of 2,3-dihydrobenzofuran (B1216630) scaffolds has revealed their potential to modulate key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. A study investigating a series of novel 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. researchgate.netrsc.org This inhibition of NF-κB is a significant finding, as the NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. The study highlighted that the inhibitory activity was influenced by the nature of the substituents on the N-phenyl ring. researchgate.netrsc.org

While these findings are for derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid and not specifically for this compound, they suggest that the 2,3-dihydrobenzofuran core structure may serve as a valuable scaffold for the development of novel NF-κB inhibitors. researchgate.netrsc.org Further research is required to determine if this compound itself possesses similar NF-κB modulatory properties.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., HCT-15, NUGC-3, NCI-H23)

The aforementioned study on 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives also explored their cytotoxic effects against a panel of human cancer cell lines. researchgate.netrsc.org The research demonstrated that these compounds exhibited potent cytotoxic activities at low micromolar concentrations against several cancer cell lines, including:

HCT-15 (colon cancer)

NUGC-3 (gastric cancer)

NCI-H23 (lung cancer) researchgate.netrsc.org

The structure-activity relationship (SAR) studies within this research indicated that the cytotoxic potency was influenced by the substitution pattern on the N-phenyl ring of the carboxamide derivatives. researchgate.netrsc.org

It is crucial to emphasize that this cytotoxic data pertains to specific derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid. As of the latest available information, there are no specific published studies detailing the cytotoxic activity of this compound against the HCT-15, NUGC-3, or NCI-H23 cell lines. The activity of the broader class of compounds, however, suggests that the 2,3-dihydrobenzofuran skeleton is a promising pharmacophore for the design of new anticancer agents. researchgate.netrsc.org

Mechanisms of Cell Death Induction (e.g., apoptosis, necrosis) in Vitro

The precise mechanisms by which 2,3-dihydrobenzofuran derivatives induce cell death have not been extensively studied for the specific compound this compound. However, research on related benzofuran (B130515) structures provides some indications. For instance, studies on benzofuran-2-acetic ester derivatives have shown that they can induce apoptosis in breast cancer cells. This pro-apoptotic activity was associated with an increase in the Bax/Bcl-2 ratio and the cleavage of poly(ADP-ribose) polymerase (PARP), both of which are key markers of apoptosis.

While this provides a potential mechanism of action for compounds containing the benzofuran core, it is not definitive for this compound. The induction of apoptosis or other forms of cell death, such as necrosis, would need to be experimentally verified for this specific compound.

Antimicrobial Activity Evaluation (In Vitro)

The benzofuran and 2,3-dihydrobenzofuran scaffolds are known to be present in a variety of natural and synthetic compounds that exhibit antimicrobial properties.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MICs)

While the broader class of benzofuran derivatives has been reported to possess antibacterial activity, specific data regarding the antibacterial spectrum and Minimum Inhibitory Concentrations (MICs) for this compound are not available in the reviewed scientific literature. Studies on other, more complex benzofuran-containing molecules have demonstrated activity against various bacterial strains, but these results cannot be directly extrapolated to the specific compound .

Antifungal Activity

Similar to the antibacterial activity, while some benzofuran derivatives have shown promise as antifungal agents, there is currently no published data on the specific antifungal activity of this compound.

Mechanistic Basis of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

The mechanistic basis of the antimicrobial action for this compound has not been elucidated due to the lack of specific studies on its antimicrobial properties. For other antimicrobial benzofuran derivatives, proposed mechanisms of action can vary widely depending on the specific chemical structure of the compound and the target organism. These can include disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Without experimental data, any proposed mechanism for this compound would be purely speculative.

Structure-Activity Relationship (SAR) Studies (Molecular and Mechanistic Level)

The exploration of the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran derivatives provides critical insights into the molecular features that govern their interactions with biological targets. These investigations, primarily conducted at the in vitro and cellular levels, focus on identifying key structural motifs and understanding the impact of various substitutions on the compound's activity. While research may not always center directly on this compound, the principles derived from analogous structures are instrumental in predicting its potential biological engagement and optimizing its activity.

Elucidation of Key Structural Motifs for Biological Target Engagement

The 2,3-dihydrobenzofuran scaffold serves as a crucial pharmacophore in a variety of biologically active molecules. Its rigid, bicyclic structure provides a defined orientation for substituent groups, facilitating specific interactions with target proteins. Studies on derivatives have highlighted the importance of this core structure for biological activity.

For instance, in the context of poly(ADP-ribose)polymerase-1 (PARP-1) inhibition, the 2,3-dihydrobenzofuran-7-carboxamide (B140375) core has been identified as a key structural motif. nih.gov A structure-based design approach led to the development of a lead compound with this scaffold, demonstrating its fundamental role in engaging the enzyme's active site. nih.gov Further crystallographic studies of inhibitors bound to PARP-1 have provided a detailed understanding of the molecular interactions, revealing how the dihydrobenzofuran ring orients the molecule within the binding pocket. nih.govacs.org

The 4-amino group on the benzofuran ring, as in 2,3-dihydrobenzofuran-4-amine, is predicted to play a significant role in target engagement. In a related series of 2-methyl-2,3-dihydrobenzofuran-7-carboxamide derivatives, the introduction of a 4-amino group resulted in a twofold increase in inhibitory activity against PARP-1. acs.org This enhancement is attributed to the potential for the amino group to form electrostatic interactions with key amino acid residues, such as the carboxylate group of glutamic acid (Glu988), within the enzyme's active site. acs.org

The chirality at the 2-position of the dihydrobenzofuran ring can also be a critical determinant of biological activity. Resolution of enantiomers of 2-methyl-2,3-dihydrobenzofuran-7-carboxamide derivatives and subsequent testing revealed that one enantiomer can be significantly more active than the other, underscoring the importance of stereochemistry for optimal target engagement. acs.org

Impact of Substituent Modifications on In Vitro Activity

The biological activity of 2,3-dihydrobenzofuran derivatives can be finely tuned by modifying the substituents on both the aromatic and the dihydrofuran rings. SAR studies have systematically explored these modifications to enhance potency and selectivity.

Substitutions on the Dihydrobenzofuran Ring:

Modifications at various positions of the 2,3-dihydrobenzofuran scaffold have been shown to have a profound impact on in vitro activity. For example, in the 2,3-dihydrobenzofuran-7-carboxamide series targeting PARP-1, substitutions at the 5-position with bromo, nitro, or amino groups led to a significant loss of activity. acs.org In contrast, as previously mentioned, a 4-amino group was found to be beneficial. acs.org

The 2-position of the dihydrofuran ring has proven to be a particularly amenable site for modification. nih.govnih.gov The introduction of a methyl group at this position was well-tolerated, and further derivatization at this site led to significant improvements in potency. nih.govacs.org

Substitutions on Appended Moieties:

In many biologically active 2,3-dihydrobenzofuran derivatives, additional chemical moieties are attached to the core scaffold. Modifications to these appended groups are a key strategy for optimizing activity. In a series of 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives, the introduction of a substituted benzylidene group at the 2-position was found to be highly effective for PARP-1 inhibition. nih.govnih.gov

The nature and position of substituents on this benzylidene ring were critical for activity. For instance, a 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in potency compared to the unsubstituted analog. nih.govnih.gov This highlights the importance of the hydroxyl groups in forming key interactions with the target enzyme. nih.gov Further elaboration of the benzylidene moiety by attaching various heterocycles to the 4'-hydroxyl or 4'-amino position resulted in a significant enhancement of PARP-1 inhibitory activity. nih.govnih.gov

The following table summarizes the impact of selected substituent modifications on the in vitro activity of 2,3-dihydrobenzofuran derivatives against PARP-1, as reported in the literature.

Core Scaffold Substituent(s) Target In Vitro Activity (IC₅₀) Reference
2,3-Dihydrobenzofuran-7-carboxamideNone (Lead Compound 3)PARP-19.45 µM nih.govnih.gov
2,3-Dihydrobenzofuran-7-carboxamide5-BromoPARP-1> 25 µM acs.org
2,3-Dihydrobenzofuran-7-carboxamide5-NitroPARP-1> 25 µM acs.org
2,3-Dihydrobenzofuran-7-carboxamide5-AminoPARP-1> 25 µM acs.org
rac-2-Methyl-2,3-dihydrobenzofuran-7-carboxamide2-MethylPARP-110.44 µM acs.org
rac-4-Amino-2-methyl-2,3-dihydrobenzofuran-7-carboxamide4-Amino, 2-MethylPARP-14.65 µM acs.org
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamideNone (Compound 36)PARP-116.2 µM nih.govnih.gov
2-(3',4'-Dihydroxybenzylidene)-2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide2-(3',4'-Dihydroxybenzylidene)PARP-10.531 µM nih.govnih.gov

These findings collectively underscore the importance of systematic SAR studies in the development of potent and selective agents based on the 2,3-dihydrobenzofuran scaffold. The insights gained from these investigations are invaluable for guiding the design of new analogs, including those derived from this compound, with improved biological profiles.

Potential Applications in Non Biological Materials Science

Utilization as a Building Block for Complex Organic Scaffolds

The 2,3-dihydrobenzofuran (B1216630) framework is considered a "privileged structure" in medicinal chemistry and can serve as a rigid scaffold for the synthesis of complex organic molecules. chemicalbook.com This principle can be extended to materials science, where such defined three-dimensional structures are valuable for creating materials with specific topologies and functionalities. The presence of a reactive amine handle on 2,3-Dihydrobenzofuran-4-amine (B1589133) makes it an attractive starting point for elaboration into more complex scaffolds for use in supramolecular chemistry or as ligands for metal-organic frameworks (MOFs).

Potential in Polymer Science

Dihydrofuran monomers can undergo polymerization. For instance, 2,3-dihydrofuran (B140613) has been polymerized via a metal-free cationic process at room temperature to produce poly(2,3-dihydrofuran), a thermoplastic with high tensile strength and toughness comparable to commercial polycarbonate. nih.gov This polymer also exhibits good optical clarity and gas barrier properties, suggesting its potential use in applications like packaging. nih.gov The amine functionality in 2,3-Dihydrobenzofuran-4-amine could be utilized to synthesize functionalized polymers, potentially polyamides or polyimides, by reacting it with appropriate co-monomers. These polymers could possess unique thermal or electronic properties derived from the incorporated dihydrobenzofuran unit.

Role in Sensor Technologies

The benzofuran (B130515) core is an aromatic, electron-rich system. Such structures are often explored for use in chemical sensors. The electronic properties of the ring can be perturbed by the binding of an analyte, leading to a detectable change in fluorescence, absorbance, or conductivity. The amine group of 2,3-Dihydrobenzofuran-4-amine could act as a binding site for specific ions or molecules. Upon binding, the electronic nature of the entire molecule would be altered, potentially providing a mechanism for a sensing response. While specific research into this compound for sensor technology is lacking, the fundamental properties of the scaffold align with the design principles of organic-based sensors.

(No specific hits found for 2,3-Dihydrobenzofuran-4-amine hydrobromide, but general for benzofurans/dihydrobenzofurans)

The exploration of benzofuran and dihydrobenzofuran derivatives in non-biological materials science is an emerging field. nih.gov Their incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials is being investigated due to their inherent photophysical properties. The specific contribution of the 4-amino substituted dihydrobenzofuran structure to these applications remains a subject for future research.

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